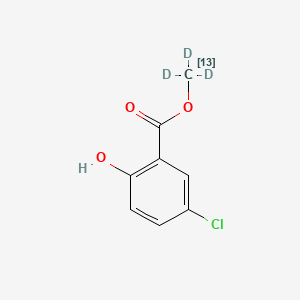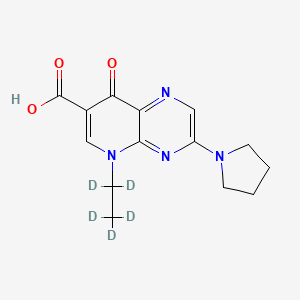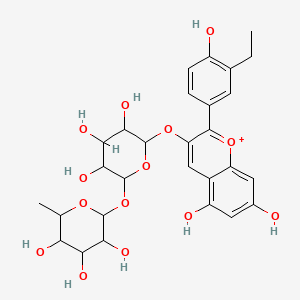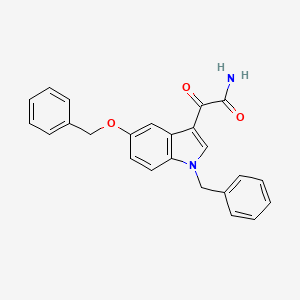
Acide folique 10-formyl-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Formyl Folic Acid-d4 is a labeled derivative of 10-Formyl Folic Acid . It is a stable isotope-labeled compound that has four deuterium atoms incorporated within its molecular structure . This compound is a member of the B-vitamin family and plays a vital role in DNA synthesis and repair, amino acid metabolism, and cell division . It is structurally similar to folic acid, with the addition of a formyl group at the 10-position .
Molecular Structure Analysis
The molecular formula of 10-Formyl Folic Acid-d4 is C20H15D4N7O7, and its molecular weight is 473.43 g/mol . The IUPAC name is (2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-formylamino]-2,3,5,6-tetradeuteriobenzoyl]amino]pentanedioic acid .
Chemical Reactions Analysis
In the absence of antioxidants, 10-formyl-THF is readily oxidized to 10-formyl-DHF, and on prolonged incubation, is further oxidized to 10-formyl-folic acid .
Physical And Chemical Properties Analysis
10-Formyl Folic Acid-d4 is a yellow or orange crystalline powder that is soluble in water and ethanol . The labeled compound is stable under normal conditions and has a shelf life of several years if stored appropriately .
Applications De Recherche Scientifique
Métabolisme du folate dans la santé et la maladie
L'acide folique 10-formyl-d4 joue un rôle crucial dans le métabolisme du folate, qui est essentiel pour de nombreux processus biochimiques, notamment la biosynthèse des purines et du monophosphate de thymidine (dTMP), la traduction des protéines mitochondriales et la régénération de la méthionine . Ces processus biochimiques soutiennent des fonctions cellulaires essentielles telles que la prolifération cellulaire, la respiration mitochondriale et la régulation épigénétique .
Rôle dans les fonctions cellulaires
Un métabolisme anormal du folate, qui implique l'this compound, a été lié causalement à une myriade de maladies . Cela met en évidence l'importance de l'this compound pour maintenir des fonctions cellulaires normales et son rôle potentiel dans la prévention et le traitement des maladies .
Stabilité des dérivés du folate
En l'absence d'antioxydants, le 10-formyl-THF est facilement oxydé en 10-formyl-DHF et, après une incubation prolongée, est encore oxydé en acide 10-formyl-folique . Cela indique le rôle de l'this compound dans la stabilité des dérivés du folate .
Rôle dans le métabolisme à un carbone
L'this compound est impliqué dans le métabolisme à un carbone (C1), qui est réparti entre le cytosol et les mitochondries et est important pour la synthèse des nucléotides, des acides aminés, du glutathion et d'autres métabolites essentiels .
Ciblage thérapeutique dans le cancer
De nouveaux inhibiteurs sont en cours de développement avec le potentiel de ciblage thérapeutique des tumeurs via les récepteurs du folate et le transporteur du folate couplé aux protons, ainsi que pour inhiber le métabolisme du C1 . Cela suggère le potentiel de l'this compound comme cible en thérapie anticancéreuse .
Rôle dans les réactions cytosoliques
<a data-citationid="8554330f-9a2e-05fe-bb98-c1414bbb2ab7-32-group" h="ID
Mécanisme D'action
Target of Action
The primary target of 10-Formyl Folic Acid-d4 is dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the folate pathway, which is crucial for many biochemical processes. The inhibition of DHFR by 10-Formyl Folic Acid-d4 can be used as an early indicator of leukemia .
Mode of Action
10-Formyl Folic Acid-d4 interacts with its target, DHFR, by inhibiting its activity . This inhibition disrupts the folate pathway, affecting the synthesis of purine and thymidine monophosphate (dTMP), which are essential for DNA replication and repair .
Biochemical Pathways
The compound affects the folate pathway, which mediates one-carbon transfer processes . This pathway supports critical cellular functions such as cell proliferation, mitochondrial respiration, and epigenetic regulation . The disruption of this pathway by 10-Formyl Folic Acid-d4 can lead to various diseases .
Pharmacokinetics
It is known that the compound is a deuterium-labeled form of 10-formylfolic acid . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The inhibition of DHFR by 10-Formyl Folic Acid-d4 disrupts the folate pathway, affecting the synthesis of purine and thymidine monophosphate (dTMP) . This disruption can lead to various diseases, including leukemia .
Action Environment
Orientations Futures
10-Formyl Folic Acid-d4 is a valuable tool for studying the metabolism and function of folic acid in the body . Its unique labeling makes it an ideal candidate for various research and diagnostic applications, and its stability and easy solubility make it a convenient reagent for laboratory use . The future directions of 10-Formyl Folic Acid-d4 are likely to be influenced by the ongoing research in the field of folic acid metabolism .
Analyse Biochimique
Biochemical Properties
10-Formyl Folic Acid-d4 plays a crucial role in many biochemical processes, including purine and thymidine monophosphate (dTMP) biosynthesis, mitochondrial protein translation, and methionine regeneration . These biochemical processes support critical cellular functions such as cell proliferation, mitochondrial respiration, and epigenetic regulation .
Cellular Effects
10-Formyl Folic Acid-d4 influences various types of cells and cellular processes. It supports a series of processes that are essential for the cell, including purine and thymidylate synthesis, the methionine cycle, and redox defense . It also contributes to cell proliferation, mitochondrial respiration, and epigenetic regulation .
Molecular Mechanism
The molecular mechanism of 10-Formyl Folic Acid-d4 involves its interactions with biomolecules and its impact on gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In the absence of antioxidants, 10-Formyl Folic Acid-d4 is readily oxidized to 10-formyl-DHF (half-life, typically <30 min at 37°C), and on prolonged incubation, it is further oxidized to 10-formyl-folic acid .
Dosage Effects in Animal Models
While a low dose of 10-Formyl Folic Acid-d4 is nutritionally beneficial, a high dose of 10-Formyl Folic Acid-d4 is very toxic . The effects of the product vary with different dosages in animal models .
Metabolic Pathways
10-Formyl Folic Acid-d4 is involved in the metabolic pathways that support critical cellular functions such as cell proliferation, mitochondrial respiration, and epigenetic regulation .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 10-Formyl Folic Acid-d4 involves several steps starting from commercially available starting materials. The synthesis pathway involves the protection of functional groups, formation of key intermediates, and deprotection of functional groups to obtain the final product.", "Starting Materials": [ "Folic Acid-d4", "Formic Acid", "Acetic Anhydride", "Sodium Hydroxide", "Methanol", "Ethanol", "Diethyl Ether", "Chloroform", "Sodium Bicarbonate", "Hydrochloric Acid", "Sodium Chloride", "Water" ], "Reaction": [ "Protection of the carboxylic acid group of Folic Acid-d4 using acetic anhydride and sodium bicarbonate to obtain N-acetyl Folic Acid-d4", "Reduction of the N-acetyl group to obtain N-formyl Folic Acid-d4 using formic acid and sodium hydroxide", "Protection of the amino group using acetic anhydride to obtain N-acetyl-N-formyl Folic Acid-d4", "Conversion of the N-acetyl group to the amino group using sodium hydroxide and methanol to obtain N-formyl Folic Acid-d4", "Protection of the hydroxyl group using acetic anhydride to obtain N-formyl 10-acetyl Folic Acid-d4", "Deprotection of the carboxylic acid group using sodium hydroxide and methanol to obtain 10-Formyl Folic Acid-d4" ] } | |
Numéro CAS |
461426-41-5 |
Formule moléculaire |
C20H19N7O7 |
Poids moléculaire |
473.438 |
Nom IUPAC |
(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methyl-formylamino]-2,3,5,6-tetradeuteriobenzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H19N7O7/c21-20-25-16-15(18(32)26-20)23-11(7-22-16)8-27(9-28)12-3-1-10(2-4-12)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,7,9,13H,5-6,8H2,(H,24,31)(H,29,30)(H,33,34)(H3,21,22,25,26,32)/t13-/m0/s1/i1D,2D,3D,4D |
Clé InChI |
UGWUWNVTCLDEOG-MNZXJJDISA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)N=C(N3)N)C=O |
Synonymes |
N-[4-[[(2-Amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl]formylamino]benzoyl-d4]-L-glutamic Acid; 10-Formylpteroylglutamic Acid-d4; N10-Formylfolic Acid-d4; N-[p-[N-[(2-Amino-4-hydroxy-6-pteridinyl)methyl]formamido]benzoyl-d4]-glutamic Acid; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Dimethyl (2S)-2-[[(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]pentanedioate](/img/structure/B584424.png)



![N-[2-[4-(butylcarbamoylsulfamoyl)phenyl]ethyl]-5-chloro-2-methoxybenzamide](/img/structure/B584430.png)

![DL-Propranolol-[4-3H] hydrochloride](/img/structure/B584432.png)

